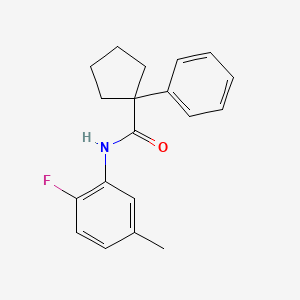
N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 1-phenylcyclopentane carboxylic acid with a 2-fluoro-5-methylphenylamine. This could potentially be achieved through a process known as amide coupling, which often involves the use of a coupling reagent .Chemical Reactions Analysis
As an amide, this compound could undergo various reactions. For example, under acidic conditions, amides can be hydrolyzed to yield carboxylic acids and amines. In this case, the products would be 1-phenylcyclopentane carboxylic acid and 2-fluoro-5-methylphenylamine .科学的研究の応用
Inhibitors of NF-kappaB and AP-1 Gene Expression
A study conducted by Palanki et al. (2000) explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a compound structurally related to N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide, focusing on its potential as an inhibitor of NF-kappaB and AP-1 gene expression. The research aimed at improving oral bioavailability and identified modifications that maintained or enhanced activity while potentially being more amenable to gastrointestinal absorption, indicative of the compound's role in modulating key inflammatory pathways (Palanki et al., 2000).
Discovery of Selective and Orally Efficacious Inhibitors
Another study by Schroeder et al. (2009) detailed the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), showcasing the compound's selective inhibition of the Met kinase superfamily. This work demonstrates the compound's potential in cancer therapy due to its efficacy in tumor stasis and favorable pharmacokinetic profile, highlighting the therapeutic applications of structurally similar compounds (Schroeder et al., 2009).
Phosphocholine Conjugation in Hepatitis C Inhibitors
Research by Zhuo et al. (2016) on hepatitis C NS5B inhibitors featuring a bicyclo[1.1.1]pentane moiety, related in structure and function to the compound , uncovered an unexpected in vivo conjugation pathway associated with phosphocholine. This study provides insights into the complex metabolism and potential side effects of similar compounds, thus contributing to a better understanding of their pharmacokinetics and pharmacodynamics (Zhuo et al., 2016).
Synthesis and Antipathogenic Activity
Limban et al. (2011) synthesized and characterized a series of thiourea derivatives, including compounds structurally related to this compound, for their antipathogenic activity. The study aimed at developing novel antimicrobial agents with antibiofilm properties, underscoring the potential of such compounds in addressing bacterial resistance and infection control (Limban et al., 2011).
Safety and Hazards
特性
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-14-9-10-16(20)17(13-14)21-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFSBUJVKRWILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2647822.png)
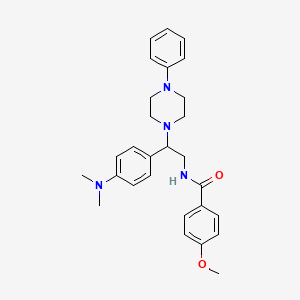
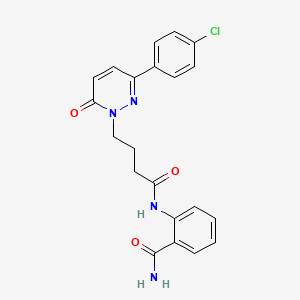
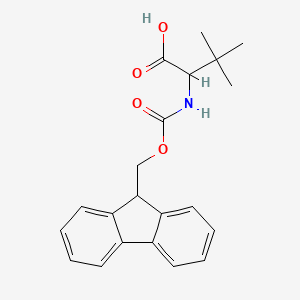
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2647827.png)
![3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2647830.png)
![(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride](/img/no-structure.png)
![Ethyl 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2647835.png)
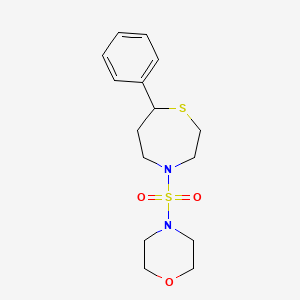
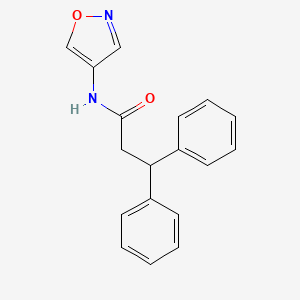
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B2647839.png)

![[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B2647843.png)
